5,8,8-Trimethylcyclonona-1,3,6-triene
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Overview
Description
5,8,8-Trimethylcyclonona-1,3,6-triene is an organic compound with the molecular formula C₁₂H₁₈ It is a derivative of cyclononatetraene, characterized by the presence of three methyl groups attached to the cyclononatetraene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,8-Trimethylcyclonona-1,3,6-triene typically involves the alkylation of cyclononatetraene with methylating agents under controlled conditions. One common method is the reaction of cyclononatetraene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,8,8-Trimethylcyclonona-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
5,8,8-Trimethylcyclonona-1,3,6-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5,8,8-Trimethylcyclonona-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclononatetraene: The parent compound, lacking the three methyl groups.
5,9,9-Trimethylcyclonona-1,3,6-triene: A similar compound with different methyl group positions.
Uniqueness
5,8,8-Trimethylcyclonona-1,3,6-triene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61244-36-8 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
5,8,8-trimethylcyclonona-1,3,6-triene |
InChI |
InChI=1S/C12H18/c1-11-7-5-4-6-9-12(2,3)10-8-11/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
HMKFDQUISBYGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CCC(C=C1)(C)C |
Origin of Product |
United States |
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